molecular formula C18H10F3N3O2S B2861727 3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 329690-28-0

3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2861727
M. Wt: 389.35
InChI Key: NTEAINFMPXOGJL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Green Synthesis Approaches

One of the notable advancements is the development of green synthesis protocols for novel derivatives, including this compound, utilizing ultrasound-promoted Kabachnik–Fields synthesis. This method provides an efficient, cleaner, and faster approach to synthesizing these derivatives, highlighting the compound's versatile pharmacophoric features and potential for enhanced biological activity through molecular hybridization strategies (Nikalje et al., 2017).

Antimicrobial Applications

Several studies have explored the antimicrobial properties of derivatives. For instance, the synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives demonstrated good yields and promising antimicrobial activity, indicating their potential as therapeutic agents against various microbial strains (Merugu et al., 2020).

Antifungal and Antimicrobial Coating Applications

The incorporation of these compounds into polymers, such as polyurethane varnish formulations, has been investigated for their antimicrobial activity. Such applications are promising for creating antimicrobial coatings, potentially useful in various industries, including healthcare and food packaging (El‐Wahab et al., 2014).

Liquid Crystal Materials

Research into the mesomorphic properties of amino-thiadiazole derivatives, including those structurally related to the specified compound, has led to the development of novel liquid crystal materials. These materials exhibit enantiotropic columnar phases, with their properties dependent on the structural specifics of the derivatives, opening avenues for advanced materials in displays and optical devices (Parra et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For a chemical compound, it could include potential new reactions or uses.


I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O2S/c19-18(20,21)11-5-3-6-12(9-11)22-17-24-23-15(27-17)13-8-10-4-1-2-7-14(10)26-16(13)25/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEAINFMPXOGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

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